molecular formula C8H9F3N2O B13124210 5-Hydrazinyl-2-(trifluoromethoxy)toluene

5-Hydrazinyl-2-(trifluoromethoxy)toluene

Cat. No.: B13124210
M. Wt: 206.16 g/mol
InChI Key: IJWYPVQHLHJTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-methyl-4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include azides, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazine serves as a valuable building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

Biology and Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new pharmaceuticals.

Industry: In the materials science industry, (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazine is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    4-(Trifluoromethoxy)phenylhydrazine: Similar structure but lacks the methyl group.

    4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Methylphenylhydrazine: Lacks the trifluoromethoxy group.

Uniqueness: (3-Methyl-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both a trifluoromethoxy group and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in its analogs.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[3-methyl-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2O/c1-5-4-6(13-12)2-3-7(5)14-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

IJWYPVQHLHJTEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NN)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.